molecular formula C9H12N2 B2820577 N-(cyclopropylmethyl)pyridin-3-amine CAS No. 939755-71-2

N-(cyclopropylmethyl)pyridin-3-amine

Cat. No.: B2820577
CAS No.: 939755-71-2
M. Wt: 148.209
InChI Key: OCUWBOKLVYIWDC-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)pyridin-3-amine is a chemical compound with the molecular formula C10H14N2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)pyridin-3-amine typically involves the reaction of pyridin-3-amine with cyclopropylmethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyridin-3-amine reacts with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: N-(cyclopropylmethyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form amines with different degrees of hydrogenation.

    Substitution: It can participate in substitution reactions where the cyclopropylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: Cyclopropylmethylamine derivatives.

    Substitution: Various substituted pyridin-3-amines depending on the reagents used.

Scientific Research Applications

N-(cyclopropylmethyl)pyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

N-(cyclopropylmethyl)pyridin-3-amine can be compared with other pyridine derivatives such as:

    Pyridin-3-amine: The parent compound without the cyclopropylmethyl group.

    N-methylpyridin-3-amine: A similar compound with a methyl group instead of a cyclopropylmethyl group.

    N-(cyclopropylmethyl)pyridin-2-amine: A positional isomer with the amine group at the 2-position.

Uniqueness: The presence of the cyclopropylmethyl group in this compound imparts unique steric and electronic properties, making it distinct from other pyridine derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

N-(cyclopropylmethyl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-9(7-10-5-1)11-6-8-3-4-8/h1-2,5,7-8,11H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUWBOKLVYIWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939755-71-2
Record name N-(cyclopropylmethyl)pyridin-3-amine
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